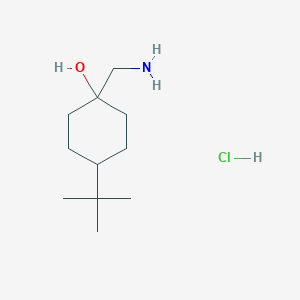

1-(Aminomethyl)-4-tert-butylcyclohexan-1-ol hydrochloride

Overview

Description

“1-(Aminomethyl)-4-tert-butylcyclohexan-1-ol hydrochloride” is a chemical compound with the molecular formula C7H16ClNO . It is used in the synthesis of 1-aminomethyl-1-cyclohexanolarachidonylamide .

Synthesis Analysis

The synthesis of similar compounds has been described in various patents. For instance, a method of producing gabapentin (1-amino-methyl)-1-cyclohexaneacetic acid) from its hydrochloric salt in an anhydrous medium has been patented . Another patented process involves the reaction of a mixture of acetic anhydride/ammonium acetate with 1,1-cyclohexane-diacetic acid to yield 3,3-pentamethylene glutarimide .Chemical Reactions Analysis

Amines, such as “1-(Aminomethyl)-4-tert-butylcyclohexan-1-ol hydrochloride”, can undergo various chemical reactions. For example, they can form imine derivatives when they react with aldehydes and ketones .Scientific Research Applications

Organic Synthesis and Catalysis

Chemical transformations utilizing similar cyclohexane derivatives showcase their importance in organic synthesis. For instance, asymmetric hydrovinylation reactions involving 1-vinylcycloalkenes demonstrate the utility of cyclohexane derivatives in achieving regio- and enantioselective synthesis, indicating potential application in the synthesis of complex organic molecules (Jordan P. Page & T. V. RajanBabu, 2012).

Polymer Science

Cyclohexane derivatives have been utilized in the synthesis of novel polymers with desirable properties. The creation of aromatic poly(bisbenzothiazole)s from monomers bearing the cyclohexane structure demonstrates their role in developing materials with good solubility and thermal stability, important for various industrial applications (Wei Huang, Hongjie Xu, & Jie Yin, 2006).

Material Science and Nanotechnology

In material science, cyclohexane derivatives contribute to the development of nanomaterials and their applications. For example, the generation of starch nanoparticles using ionic liquid-based microemulsion systems showcases the potential of cyclohexane derivatives in enhancing drug delivery systems (Xing Wang et al., 2016).

Medicinal Chemistry

While avoiding specifics on drug use and dosage, the structural manipulation of cyclohexane derivatives has been explored for creating new medicinal compounds. The synthesis and characterization of novel amino acid bearing Schiff base ligands derived from cyclohexane for antimicrobial and enzyme inhibition activities highlight their potential in drug development (M. Ikram et al., 2015).

Catalysis and Green Chemistry

Cyclohexane derivatives play a role in catalysis, particularly in green chemistry applications. The use of tert-butyl-substituted cyclohexa-1,4-dienes as isobutane equivalents in transfer hydro-tert-butylation of alkenes represents an innovative approach to incorporating tertiary alkyl groups into carbon frameworks, demonstrating the compound's utility in sustainable chemical synthesis (Sebastian Keess & M. Oestreich, 2017).

Safety And Hazards

properties

IUPAC Name |

1-(aminomethyl)-4-tert-butylcyclohexan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO.ClH/c1-10(2,3)9-4-6-11(13,8-12)7-5-9;/h9,13H,4-8,12H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQUIOCMCKBHUQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCC(CC1)(CN)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Aminomethyl)-4-tert-butylcyclohexan-1-ol hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Fluorospiro(4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine)](/img/structure/B1524889.png)

![9-Bromo-1,2,6,7-tetrahydro-5H-pyrido[3,2,1-ij]quinolin-3-one](/img/structure/B1524898.png)

![6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride](/img/structure/B1524906.png)